Metronidazole benzoate

Catalog No.
S560734
CAS No.
13182-89-3
M.F
C13H13N3O4
M. Wt
275.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metronidazole benzoate

CAS Number

13182-89-3

Product Name

Metronidazole benzoate

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

InChI

InChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3

InChI Key

CUUCCLJJOWSASK-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-]

Synonyms

Klion Suspension; Metronidazole Benzoate; 2-Methyl-5-nitro-1H-imidazole-1-ethanol 1-Benzoate

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-]

Antimicrobial Activity

Metronidazole benzoate is a prodrug of metronidazole, a well-established antibiotic with a broad spectrum of activity against anaerobic bacteria, protozoa, and microaerophilic bacteria []. Studies have explored the potential applications of metronidazole benzoate in various scientific research fields:

  • Periodontal Disease Treatment: Researchers investigated the development of a local, oral mucoadhesive delivery system using metronidazole benzoate film for treating periodontal diseases. This film formulation showed sustained release of the drug in the oral cavity, potentially offering a targeted and effective treatment option [].

Drug Delivery Systems

Metronidazole benzoate's properties have been explored for developing novel drug delivery systems. Studies have examined:

  • Micromatricial Film: A study evaluated the use of a micromatricial film containing metronidazole benzoate for local delivery in periodontal disease treatment. The research investigated the film's properties, including drug release and bioadhesive characteristics [].
  • Bioavailability Studies: A clinical trial compared the bioavailability of three different formulations containing metronidazole benzoate, aiming to determine their equivalence.

Material Science Research

Research has also explored the use of metronidazole benzoate in material science:

  • Crystal Structure Design: Studies investigated the design of novel metronidazole benzoate structures with specific physicochemical properties. This research aimed to optimize the material's characteristics for potential applications [].

Metronidazole benzoate is a benzoate ester derived from the reaction of metronidazole and benzoic acid. Its chemical formula is C13H13N3O4C_{13}H_{13}N_{3}O_{4}, with a molecular weight of approximately 275.26 g/mol. This compound appears as a crystalline, white or slightly yellowish powder and is primarily utilized in pharmaceutical formulations, particularly for treating bacterial infections and intestinal parasites in pediatric patients due to its more palatable taste compared to metronidazole itself, which is known for its bitter flavor .

Similar to metronidazole, metronidazole benzoate acts against anaerobic bacteria and parasites. The exact mechanism is still under investigation, but it likely involves disrupting the bacteria's DNA replication process [].

  • Toxicity: Metronidazole benzoate is generally well-tolerated, but side effects like nausea, metallic taste, and diarrhea can occur [].
  • Flammability: Data on flammability is limited, but the presence of the aromatic ring suggests some flammability potential.
  • Reactivity: Metronidazole benzoate is likely stable under most conditions but may react with strong acids or bases.

Please Note:

  • The information provided is based on available scientific research and may not be exhaustive.
  • Metronidazole benzoate is a prescription medication, and consultation with a healthcare professional is recommended before use.

Metronidazole benzoate undergoes hydrolysis in aqueous solutions, where it can revert to metronidazole and benzoic acid. The kinetics of this hydrolysis have been studied, revealing that the reaction follows pseudo-first-order kinetics, with the rate significantly influenced by pH levels; for instance, the reaction rate at pH 10 is markedly higher than at pH 6 . Additionally, metronidazole benzoate can form metal complexes when reacted with various metal salts, such as cadmium nitrate and manganese chloride, resulting in octahedral complexes that exhibit antibacterial and antifungal properties .

As a derivative of metronidazole, metronidazole benzoate retains similar biological activities. It exhibits potent antimicrobial effects against anaerobic bacteria and protozoa by disrupting DNA synthesis through the formation of nitroso radicals. This activity is particularly effective in anaerobic conditions, making it useful for treating infections caused by organisms like Clostridium difficile and Giardia lamblia . The compound has also shown efficacy in controlled-release formulations aimed at improving therapeutic outcomes in pediatric care .

The synthesis of metronidazole benzoate typically involves the condensation reaction between metronidazole and benzoic acid in an appropriate solvent. The process generally includes:

  • Preparation of Reactants: Metronidazole is finely powdered and mixed with benzoic acid.
  • Reaction: The mixture is heated under reflux conditions to promote the esterification reaction.
  • Purification: The resulting product is purified through recrystallization or other methods to obtain pure metronidazole benzoate .

Alternative synthesis methods may involve using different solvents or catalysts to optimize yield and purity.

Metronidazole benzoate is primarily used in:

  • Pharmaceutical Formulations: As an oral suspension for treating bacterial and parasitic infections.
  • Controlled-Release Systems: To enhance bioavailability and therapeutic effectiveness in pediatric patients.
  • Research: In studies exploring metal complexation for potential enhanced antimicrobial properties .

Metronidazole benzoate exhibits interactions similar to those observed with metronidazole. It can inhibit cytochrome P450 enzymes, potentially affecting the metabolism of other drugs such as warfarin and lomitapide. These interactions necessitate careful monitoring when co-administering with other medications . Additionally, studies indicate that high doses may lead to neurological side effects due to GABA neurotransmitter inhibition .

Several compounds share structural or functional similarities with metronidazole benzoate. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
MetronidazoleNitroimidazole structure; effective against anaerobesBroad-spectrum antimicrobial activity
BenzoylmetronidazoleSimilar to metronidazole benzoate but lacks the ester groupMore soluble than its ester counterpart
TinidazoleAlso a nitroimidazole; effective against similar pathogensLonger half-life than metronidazole
SecnidazoleAnother nitroimidazole derivative; treats protozoal infectionsLess frequent dosing compared to metronidazole

Metronidazole benzoate's unique aspect lies in its improved taste profile for pediatric formulations while retaining the pharmacological efficacy of its parent compound, making it particularly suitable for younger patients .

XLogP3

2

Hydrogen Bond Acceptor Count

5

Exact Mass

275.09060590 g/mol

Monoisotopic Mass

275.09060590 g/mol

Heavy Atom Count

20

UNII

A355C835XC

Related CAS

86589-27-7 (monohydrate)

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 59 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 7 of 59 companies with hazard statement code(s):;
H302 (42.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (28.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (28.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (28.57%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (28.57%): May cause cancer [Danger Carcinogenicity];
H351 (28.57%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (14.29%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Metronidazole Benzoate is the benzoate ester of metronidazole, a synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

13182-89-3

Wikipedia

Metronidazole benzoate

Dates

Modify: 2023-08-15

Explore Compound Types